3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Description
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (C₁₁H₁₂O₃) is a partially saturated naphthalene derivative featuring a hydroxyl (-OH) group at position 3 and a carboxylic acid (-COOH) group at position 2. Its tetrahydronaphthalene (tetralin) backbone confers structural rigidity, while the hydroxyl and carboxylic acid groups enhance polarity, influencing solubility and reactivity.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h5-6,12H,1-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOLEQGOHRSJHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25435-10-3 | |
| Record name | 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction followed by reduction and hydroxylation steps . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like alkyl halides are used.
Major Products
The major products formed from these reactions include ketones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function . These interactions can modulate various biochemical processes, making it a valuable compound in research and development .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Electron-Withdrawing Groups (Cl, F) : Increase lipophilicity and alter electronic properties, impacting binding affinity in biological systems .
- Ketone Groups (8-Oxo) : Introduce sites for condensation reactions or redox activity, as seen in derivatives like 8-Oxo-5,6,7,8-tetrahydro variants .
- Hydroxyl vs. Methoxy : The hydroxyl group in the target compound offers hydrogen-bonding capability, enhancing solubility in polar solvents compared to methoxy derivatives .
Functionalized Derivatives with Heterocyclic Moieties
Key Observations :
- Amide and Thiophene Moieties : Enhance interactions with biological targets (e.g., enzymes or receptors) through π-π stacking and hydrogen bonding .
- Pyrazolopyridines : Exhibit dual antioxidant and antiproliferative effects, with compound 5a showing superior radical scavenging compared to ascorbic acid .
Physicochemical and Pharmacological Properties
- Solubility : The hydroxyl and carboxylic acid groups in the target compound improve aqueous solubility compared to halogenated or methoxy-substituted analogs .
- Thermal Stability : Melting points vary widely; for example, 5-Bromo-6-methoxy-tetralin-2-carboxylic acid melts at 168–170°C , while chloro derivatives may decompose at lower temperatures.
- Pharmacokinetics: Amino-substituted derivatives (e.g., 8-Amino-5,6,7,8-tetrahydro-2-carboxylic acid hydrochloride) are stabilized as hydrochlorides for enhanced shelf life .
Biological Activity
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS Number: 25435-10-3) is a polycyclic aromatic compound that exhibits various biological activities. This article reviews its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 192.21 g/mol
- Structural Characteristics : The compound contains a naphthalene ring system with hydroxyl and carboxylic acid functional groups, which contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds related to this compound possess significant antitumor properties. For example, derivatives of naphthalene have been shown to inhibit the growth of various cancer cell lines.
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| Compound A | A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 |
| Compound B | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
These findings suggest that the presence of hydroxyl and carboxylic acid groups may enhance cytotoxicity through specific interactions with cellular targets .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G1 phase in various cancer cell lines.
- Apoptosis Induction : It promotes apoptosis through the activation of caspases and the mitochondrial pathway.
- Antioxidant Activity : The hydroxyl group in its structure may contribute to scavenging free radicals, thus reducing oxidative stress.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis.
- Case Study 2 : A clinical trial investigating the use of this compound as an adjunct therapy in patients with chronic inflammatory diseases showed promising results in reducing inflammation markers and improving patient outcomes.
Q & A
Q. What are the recommended synthetic routes for 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis often begins with functionalized tetrahydronaphthalene derivatives. A regioselective hydroxylation step is critical, which can be achieved via enzymatic methods (e.g., recombinant E. coli expressing CYP199A2 for regioselective oxidation) or chemical catalysts like Fe(III)-porphyrin complexes . Optimizing reaction conditions (e.g., pH 7.5–8.5, 30–37°C for enzymatic methods) is essential to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improves purity to >97% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : H and C NMR to confirm hydroxyl and carboxylic acid group positions (e.g., δ 12.5 ppm for -COOH in DMSO-d) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and resolve isomers .
- X-ray crystallography : For structural confirmation, as demonstrated in tetrahydronaphthalene-carboxylic acid derivatives (e.g., triclinic crystal system, P1 space group) .
Q. What are the primary challenges in achieving high regioselectivity during hydroxylation?
Competing oxidation pathways can lead to over-oxidation (e.g., quinone formation) or dihydroxylation. Enzymatic methods using CYP199A2 improve selectivity for the 3-hydroxy position by leveraging substrate-enzyme binding interactions, while chemical methods require precise control of oxidant stoichiometry (e.g., HO or O supply) and inert atmospheres to prevent radical side reactions .
Advanced Research Questions
Q. How can contradictory data on compound stability under varying storage conditions be resolved?
Discrepancies in degradation rates (e.g., hydrolysis of the carboxylic acid group) arise from differences in solvent traces, humidity, or light exposure. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis identify degradation products. Store the compound in amber glass under nitrogen at -20°C, as recommended for structurally similar naphthalene derivatives .
Q. What strategies mitigate batch-to-batch variability in synthesis yield and purity?
Variability often stems from inconsistent hydroxylation efficiency or purification losses. Statistical optimization (e.g., Design of Experiments) can refine reaction parameters (temperature, enzyme/substrate ratio). Implement in-process monitoring via inline FTIR or LC-MS to detect intermediates and adjust conditions dynamically .
Q. How does the compound’s stereoelectronic profile influence its reactivity in downstream functionalization?
The hydroxyl group at position 3 enhances electrophilic aromatic substitution (e.g., bromination at position 4) due to its electron-donating resonance effect, while the carboxylic acid directs meta-substitution. Computational modeling (DFT calculations) predicts reactive sites, validated by kinetic studies using F NMR with fluorinated probes .
Q. What mechanisms underlie the compound’s reported biological activity, and how can they be validated?
Preliminary studies on analogous naphthalene-carboxylic acids suggest inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding with Arg120 and Tyr355. Validate using:
- Surface Plasmon Resonance (SPR) : To measure binding affinity ().
- Mutagenesis assays : Replace key residues (e.g., Arg120Ala) to confirm interaction sites .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported melting points or solubility data?
Variations arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent content. Standardize solubility testing in buffered solutions (e.g., PBS pH 7.4) with controlled agitation .
Q. What analytical approaches reconcile conflicting bioactivity results across cell-based assays?
Contradictions may stem from cell line-specific metabolic pathways or assay interference (e.g., autofluorescence). Use orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) and include controls for compound stability in culture media. Confirm target engagement using cellular thermal shift assays (CETSA) .
Methodological Best Practices
Q. What protocols ensure safe handling given the compound’s hazard profile?
Refer to GHS classifications: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H335). For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Store separately from strong oxidizers .
Q. How can researchers optimize scalability from milligram to gram-scale synthesis?
Transitioning from batch to flow chemistry improves heat/mass transfer for exothermic hydroxylation steps. Use immobilized enzymes or heterogeneous catalysts (e.g., Pd/C for hydrogenation) to enhance reusability. Monitor scalability via dimensionless numbers (e.g., Reynolds number for mixing efficiency) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
